Cas no 90029-73-5 (3-(6-Amino-9H-purin-9-yl)-2-propenal)
3-(6-Amino-9H-purin-9-yl)-2-propenal Chemical and Physical Properties
Names and Identifiers
-
- 3-(6-Amino-9H-purin-9-yl)-2-propenal
- (E)-3-(6-aminopurin-9-yl)prop-2-enal
- 2-Propenal,3-(6-amino-9H-purin-9-yl)-
- 9-(3-oxoprop-1-enyl)adenine
- CCRIS 8712
- AKOS006274731
- 90029-73-5
- (2E)-3-(6-amino-9H-purin-9-yl)prop-2-enal
- 2-Propenal, 3-(6-amino-9H-purin-9-yl)-
- SCHEMBL2560690
- Adenine propenal
- 3-(6-Amino-9H-purin-9-yl)acrylaldehyde
- CHEMBL176837
-
- Inchi: 1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11)/b2-1+
- InChI Key: LYXOMQKQLZJTQN-OWOJBTEDSA-N
- SMILES: O=C/C=C/N1C=NC2=C(N)N=CN=C12
Computed Properties
- Exact Mass: 189.06506
- Monoisotopic Mass: 189.06506
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.3
- Topological Polar Surface Area: 86.7
Experimental Properties
- Density: 1.53
- Boiling Point: 486.8°Cat760mmHg
- Flash Point: 248.2°C
- Refractive Index: 1.748
3-(6-Amino-9H-purin-9-yl)-2-propenal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A628880-1mg |
3-(6-Amino-9H-purin-9-yl)-2-propenal |
90029-73-5 | 1mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A628880-10mg |
3-(6-Amino-9H-purin-9-yl)-2-propenal |
90029-73-5 | 10mg |
$ 1642.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480987-50mg |
3-(6-Amino-9H-purin-9-yl)-2-propenal, |
90029-73-5 | 50mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480130-1mg |
3-(6-Amino-9H-purin-9-yl)-2-propenal-13C3, |
90029-73-5 | 1mg |
¥3685.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480987-50 mg |
3-(6-Amino-9H-purin-9-yl)-2-propenal, |
90029-73-5 | 50mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-480130-1 mg |
3-(6-Amino-9H-purin-9-yl)-2-propenal-13C3, |
90029-73-5 | 1mg |
¥3,685.00 | 2023-07-11 |
3-(6-Amino-9H-purin-9-yl)-2-propenal Related Literature
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-(6-Amino-9H-purin-9-yl)-2-propenal
Comprehensive Overview of 3-(6-Amino-9H-purin-9-yl)-2-propenal (CAS No. 90029-73-5): Properties, Applications, and Research Insights
3-(6-Amino-9H-purin-9-yl)-2-propenal, identified by its CAS No. 90029-73-5, is a specialized organic compound that has garnered significant attention in biochemical and pharmaceutical research. This molecule, featuring a purine backbone conjugated with an aldehyde functional group, plays a pivotal role in nucleoside analog synthesis and enzyme inhibition studies. Its unique structure, combining a 6-amino purine moiety with a reactive 2-propenal side chain, makes it a versatile intermediate for designing novel therapeutics and probing nucleic acid interactions.
Recent advancements in cancer research and antiviral drug development have highlighted the relevance of 3-(6-Amino-9H-purin-9-yl)-2-propenal. Researchers are particularly interested in its potential as a precursor for targeted kinase inhibitors and immunomodulatory agents, aligning with the growing demand for precision medicine. The compound's ability to form covalent adducts with biological nucleophiles has also spurred investigations into its structure-activity relationships (SAR) for optimizing drug efficacy.
From a synthetic chemistry perspective, CAS No. 90029-73-5 serves as a critical building block for modified nucleosides, which are essential in developing mRNA-based therapeutics—a hot topic since the COVID-19 pandemic. Its aldehyde group enables facile conjugation with amines or hydrazines, facilitating the creation of bioconjugates for diagnostic and therapeutic applications. This adaptability resonates with the current trend toward multifunctional drug delivery systems.
Analytical characterization of 3-(6-Amino-9H-purin-9-yl)-2-propenal typically involves HPLC-MS and NMR spectroscopy, techniques frequently searched by laboratory professionals. Stability studies indicate that the compound requires storage under inert conditions due to its α,β-unsaturated aldehyde sensitivity, a detail often queried in chemical handling forums. Proper storage at -20°C with desiccants is recommended to preserve its reactivity.
In the context of green chemistry, researchers are exploring eco-friendly synthetic routes for 90029-73-5 to reduce reliance on hazardous reagents. This aligns with the pharmaceutical industry's push toward sustainable manufacturing, a subject generating substantial online engagement. Computational modeling studies further leverage this compound to predict binding affinities against viral proteases, addressing the surge in searches related to in silico drug design.
The compound's mechanism often draws parallels to naturally occurring purine derivatives, making it a valuable tool for studying metabolic pathways and epigenetic modifications. These areas have seen increased public interest due to rising awareness of personalized nutrition and anti-aging research. Notably, its structural similarity to adenosine analogs positions it as a candidate for investigating ATP-competitive inhibitors in autoimmune disorders.
Quality control protocols for CAS No. 90029-73-5 emphasize the importance of chromatographic purity (>98%) for research applications, a specification commonly requested in chemical procurement queries. Suppliers frequently highlight its availability in milligram to gram quantities to accommodate both academic labs and industrial-scale R&D.
Emerging publications suggest innovative applications of this compound in bioorthogonal chemistry, particularly for live-cell imaging—a technique trending in cell biology discussions. Its reactive handle allows selective labeling of biomolecules without disrupting native cellular processes, addressing a key challenge in super-resolution microscopy workflows.
For researchers troubleshooting synthesis protocols, the propenal group in 3-(6-Amino-9H-purin-9-yl)-2-propenal requires careful handling during protection-deprotection strategies, a technical nuance frequently explored in organic chemistry Q&A platforms. Recent patent analyses reveal its incorporation in prodrug formulations designed for enhanced tumor penetration, reflecting oncology-focused search trends.
As regulatory agencies emphasize ICH guidelines for impurity profiling, analytical methods for 90029-73-5 derivatives are being optimized using UHPLC-UV systems—equipment keywords with high search volume among quality control specialists. This underscores the compound's relevance in pharmaceutical compliance discussions.
90029-73-5 (3-(6-Amino-9H-purin-9-yl)-2-propenal) Related Products
- 4121-40-8(9-Propenyladenine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)